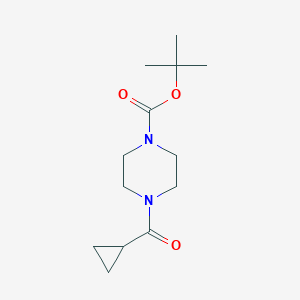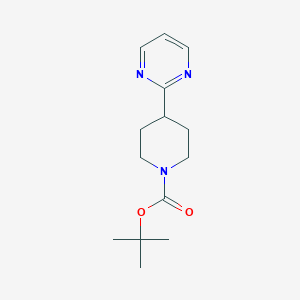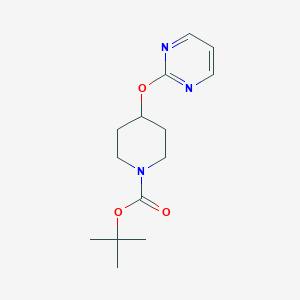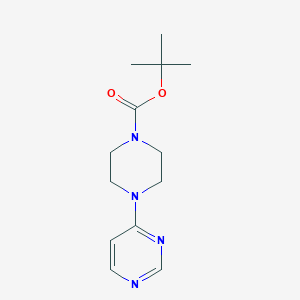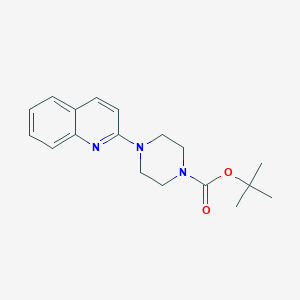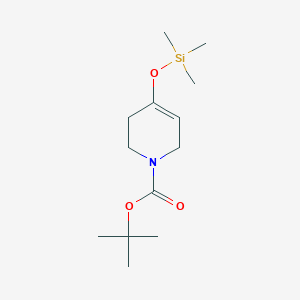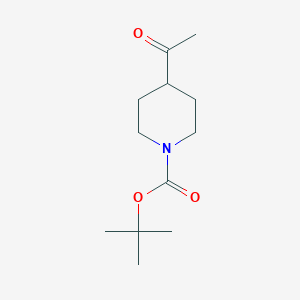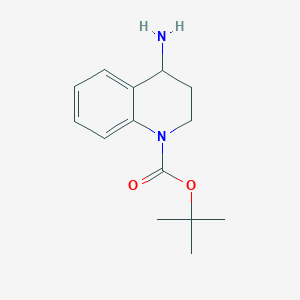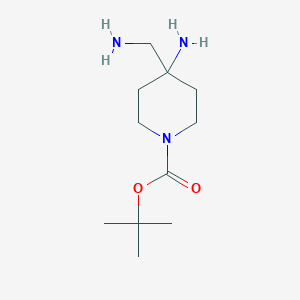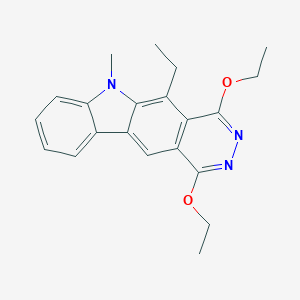
1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole, also known as C-1311, is a novel compound that has shown promising results in scientific research for its potential use in cancer treatment.
Mechanism Of Action
The mechanism of action of 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole also activates the p38 MAPK pathway, which is involved in apoptosis.
Biochemical And Physiological Effects
1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole has been shown to induce G1 cell cycle arrest and inhibit cell migration and invasion in cancer cells. Additionally, 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole has been shown to decrease the expression of various proteins involved in cancer progression, such as cyclin D1 and MMP-9.
Advantages And Limitations For Lab Experiments
One advantage of 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole is its specificity for cancer cells, which minimizes the potential for off-target effects. However, one limitation is the need for further studies to determine the optimal dosage and treatment duration for 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole.
Future Directions
For 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole include further preclinical studies to determine its efficacy in vivo, as well as studies to determine its potential use in combination with other cancer treatments. Additionally, studies could investigate the potential use of 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole in other diseases, such as neurodegenerative diseases.
Synthesis Methods
The synthesis of 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole involves a multi-step process that includes the reaction of 2-ethyl-3-methylpyrazine with ethyl chloroacetate, followed by the reaction of the resulting compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final step involves the reaction of the resulting compound with 2-aminophenol to yield 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole.
Scientific Research Applications
1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole has shown significant potential in scientific research for its anticancer properties. Studies have shown that 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole inhibits the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. Additionally, 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
CAS RN |
126828-40-8 |
|---|---|
Product Name |
1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole |
Molecular Formula |
C21H23N3O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1,4-diethoxy-5-ethyl-6-methylpyridazino[4,5-b]carbazole |
InChI |
InChI=1S/C21H23N3O2/c1-5-13-18-16(20(25-6-2)22-23-21(18)26-7-3)12-15-14-10-8-9-11-17(14)24(4)19(13)15/h8-12H,5-7H2,1-4H3 |
InChI Key |
IPRNHDAQKJPNFI-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC3=C1C(=NN=C3OCC)OCC)C4=CC=CC=C4N2C |
Canonical SMILES |
CCC1=C2C(=CC3=C1C(=NN=C3OCC)OCC)C4=CC=CC=C4N2C |
Other CAS RN |
126828-40-8 |
synonyms |
1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B153337.png)
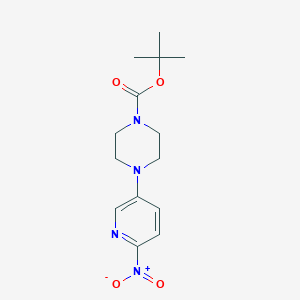
![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)
